molecular formula C12H14N2O6 B15301534 2-((Tert-butoxycarbonyl)amino)-5-nitrobenzoic acid

2-((Tert-butoxycarbonyl)amino)-5-nitrobenzoic acid

Cat. No.: B15301534
M. Wt: 282.25 g/mol
InChI Key: INMAHZVCVHAQQO-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-5-nitrobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a nitro group attached to a benzoic acid core. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-5-nitrobenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like acetonitrile, and the Boc group is added to the amino group under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The process involves careful control of temperature, pressure, and reactant concentrations to ensure high purity and yield .

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-5-nitrobenzoic acid primarily involves the protection of amino groups during chemical reactions. The Boc group stabilizes the amino group, preventing it from reacting with other reagents. Upon deprotection, the Boc group is removed, revealing the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid
  • 2-((Tert-butoxycarbonyl)amino)-4-nitrobenzoic acid
  • 2-((Tert-butoxycarbonyl)amino)-6-nitrobenzoic acid

Uniqueness

2-((Tert-butoxycarbonyl)amino)-5-nitrobenzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which can influence its reactivity and the types of reactions it undergoes. The position of the nitro group relative to the Boc-protected amino group can affect the compound’s chemical behavior and its suitability for specific synthetic applications .

Properties

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid

InChI

InChI=1S/C12H14N2O6/c1-12(2,3)20-11(17)13-9-5-4-7(14(18)19)6-8(9)10(15)16/h4-6H,1-3H3,(H,13,17)(H,15,16)

InChI Key

INMAHZVCVHAQQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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